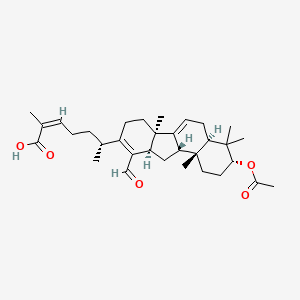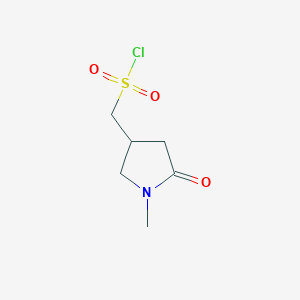![molecular formula C9H15F2NO B13070644 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclopentylmethanol with azetidine under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The compound is often synthesized in specialized laboratories equipped with the necessary facilities to handle and purify the product .
Chemical Reactions Analysis
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Although not yet approved for clinical use, the compound is explored for its potential as a pharmaceutical agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3,3-Difluorocyclopentanemethanol: This compound shares the difluorocyclopentyl group but lacks the azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the difluorocyclopentyl group with the azetidine ring, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C9H15F2NO |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
3-[(3,3-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7(3-9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
InChI Key |
ARTVECBVVNKIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1COC2CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)

![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)

